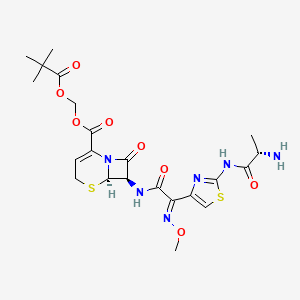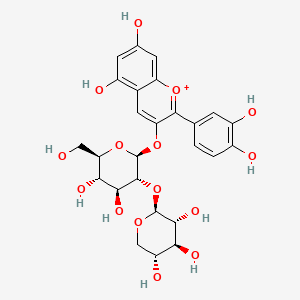
Cyanidin 3-O-beta-D-sambubioside
Vue d'ensemble
Description
Cyanidin 3-O-beta-D-sambubioside is an anthothis compound, where cyanidin serves as the anthocyanidin component . This compound is a type of anthocyanin, which are water-soluble pigments found in various fruits, flowers, and leaves. These pigments are responsible for the red, purple, and blue colors in many plants. This compound is known for its antioxidant properties and potential health benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of cyanidin 3-O-beta-D-sambubioside typically involves high-performance counter-current chromatography (CCC) for separation from crude extracts of plants such as cranberries . The separation process uses a two-phase solvent system composed of butanol, 0.05% aqueous trifluoroacetic acid, and methanol in a volume ratio of 4:5:1 . The crude extract is subjected to preparative high-performance liquid chromatography (HPLC) to achieve high purity levels.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources like Hibiscus sabdariffa and other anthocyanin-rich plants . The extraction process includes solid-liquid extraction followed by purification using techniques such as solid-phase extraction (SPE) and HPLC .
Analyse Des Réactions Chimiques
Types of Reactions: Cyanidin 3-O-beta-D-sambubioside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl groups and the flavylium ion structure of the anthocyanin.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like methanol or ethanol under acidic conditions.
Major Products: The major products formed from these reactions include different derivatives of cyanidin, such as cyanidin 3-O-glucoside and cyanidin 3-O-rutinoside .
Applications De Recherche Scientifique
Cyanidin 3-O-beta-D-sambubioside has a wide range of scientific research applications:
Chemistry: Used as a natural colorant and antioxidant in various chemical formulations.
Biology: Studied for its role in plant pigmentation and its effects on plant physiology.
Mécanisme D'action
Cyanidin 3-O-beta-D-sambubioside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress . The compound also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress . Additionally, it has been shown to inhibit autophagy, leading to apoptosis in certain cell lines .
Comparaison Avec Des Composés Similaires
- Delphinidin 3-O-beta-D-sambubioside
- Cyanidin 3-O-glucoside
- Cyanidin 3-O-rutinoside
- Cyanidin 3-O-galactoside
Comparison: Cyanidin 3-O-beta-D-sambubioside is unique due to its specific glycosidic linkage and the presence of sambubioside. This structural uniqueness contributes to its distinct antioxidant properties and bioavailability compared to other anthocyanins . For instance, delphinidin 3-O-beta-D-sambubioside has a different anthocyanidin component, which affects its color and antioxidant capacity .
Propriétés
IUPAC Name |
(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O15/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31)/p+1/t15-,18-,19+,20-,21+,22-,24-,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPQIOUITZSYAO-AOBOYTTNSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29O15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346479 | |
| Record name | Cyanidin 3-O-sambubioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63535-17-1 | |
| Record name | Cyanidin 3-o-sambubioside ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063535171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanidin 3-O-sambubioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYANIDIN 3-O-SAMBUBIOSIDE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RKF71MYMB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


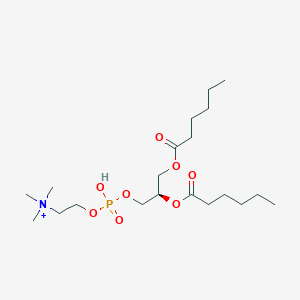
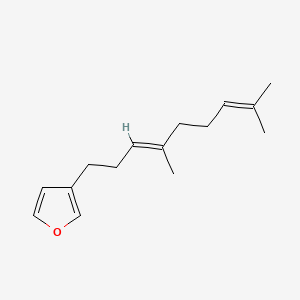
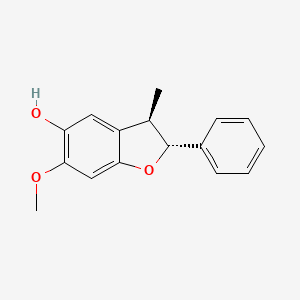

![4-Chloro-[2-(4-Pyridinyl)-1-butenyl]phenol](/img/structure/B1239639.png)


![2-methoxy-5-[(E)-prop-1-enyl]benzenesulfonic acid](/img/structure/B1239644.png)
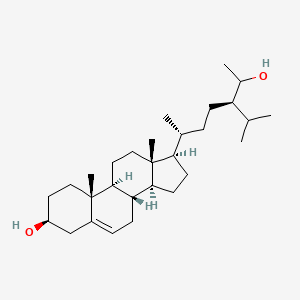
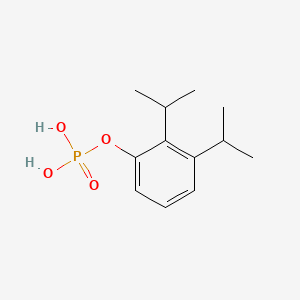

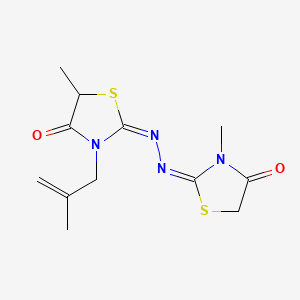
![(2R)-2-[[(3S)-3-[2-[[(2S)-2-[(2S,3R,4R,5R)-2-Acetamido-1,4,5,6-tetrahydroxyhexan-3-yl]oxypropanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-6,7-diamino-7-oxoheptanoic acid](/img/structure/B1239653.png)
